tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate: is a chemical compound with the molecular formula C15H20BrNO3 It is a derivative of oxetane, a four-membered cyclic ether, and contains a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromophenyl oxetane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of oxetane derivatives with oxidized functional groups.
Reduction: Formation of reduced oxetane derivatives.
Substitution: Formation of substituted oxetane derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study the effects of oxetane derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate
- tert-Butyl ((3-(4-chlorophenyl)oxetan-3-yl)methyl)carbamate
- tert-Butyl ((3-(4-fluorophenyl)oxetan-3-yl)methyl)carbamate
Comparison:
- tert-Butyl ((3-(4-bromophenyl)oxetan-3-yl)methyl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
- tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate has a similar structure but with the bromine atom in a different position, which can affect its chemical and biological properties .
- tert-Butyl ((3-(4-chlorophenyl)oxetan-3-yl)methyl)carbamate and tert-Butyl ((3-(4-fluorophenyl)oxetan-3-yl)methyl)carbamate have different halogen atoms, which can alter their reactivity and potential applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse applications, from drug discovery to material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[[3-(4-bromophenyl)oxetan-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-14(2,3)20-13(18)17-8-15(9-19-10-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGNVKKBXUGWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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